Cas no 1883-91-6 (Cyclopentanecarboxylicacid, 2-hydroxy-, ethyl ester, (1R,2R)-rel-)
Cyclopentanecarboxylicacid, 2-hydroxy-, ethyl ester, (1R,2R)-rel- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanecarboxylicacid, 2-hydroxy-, ethyl ester, (1R,2R)-rel-
- ethyl 2-hydroxycyclopentane-1-carboxylate
- Ethyl trans-2-hydroxycyclohexanecarboxylate
- ethyl (1S,2S)-2-hydroxycyclohexanecarboxylate
- ethyl 2-hydroxycyclopentanecarboxylate
- trans-2-Carbethoxycyclopentanol.
- 2-hydroxycyclopentanecarboxylic acid ethyl ester
- Cyclopentanecarboxylic acid, 2-hydroxy-, ethyl ester, (1R,2R)-rel-
- A913943
- NSC122559
- ethyl 2-hydroxycyclopentane-carboxylate
- Cyclopentanecarboxylic acid, 2-hydroxy-, ethyl ester
- FT-0772851
- 1-cyclopentanecarboxylic acid, 2-hydroxy-, ethyl ester
- FT-0771012
- 2-hydroxy-cyclopentanecarboxylic acid ethyl ester
- Ethyl2-hydroxycyclopentane-1-carboxylate
- SB45796
- 1883-91-6
- Ethyl2-Hydroxycyclopentanecarboxylate
- Ethyl 1-hydroxycyclopentane-carboxylate
- NSC122560
- DTXSID30940324
- FT-0626255
- Ethyl 2-hydroxycyclopentanecarboxylate #
- NSC-122559
- SY056771
- 54972-10-0
- SB83951
- MFCD02093827
- 2-hydroxy-cyclopentylcarboxylic acid ethyl ester
- NSC-122560
- ETHYL(1R,2S)-CIS-2-HYDROXYCYCLOPENTANECARBOXYLATE
- TS-02104
- SCHEMBL1611567
- AKOS006228274
-
- Inchi: 1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3
- InChI Key: IIFIGGNBUOZGAB-UHFFFAOYSA-N
- SMILES: OC1CCCC1C(=O)OCC
Computed Properties
- Exact Mass: 172.10998
- Monoisotopic Mass: 158.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.051
- Boiling Point: 143-144°C/40mm
- PSA: 46.53
Cyclopentanecarboxylicacid, 2-hydroxy-, ethyl ester, (1R,2R)-rel- Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
- Risk Phrases:R36/37/38
- Safety Term:S26-36/37/39
Cyclopentanecarboxylicacid, 2-hydroxy-, ethyl ester, (1R,2R)-rel- Pricemore >>
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| A2B Chem LLC | AE95406-250mg |
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| A2B Chem LLC | AE95406-1g |
Ethyl 2-hydroxycyclopentanecarboxylate |
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| A2B Chem LLC | AE95406-5g |
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| eNovation Chemicals LLC | D921608-0.1g |
Ethyl trans-2-Hydroxycyclopentanoate |
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$170 | 2024-07-19 | |
| eNovation Chemicals LLC | D921608-0.25g |
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| eNovation Chemicals LLC | D921608-1g |
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$350 | 2024-07-19 |
Cyclopentanecarboxylicacid, 2-hydroxy-, ethyl ester, (1R,2R)-rel- Suppliers
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Additional information on Cyclopentanecarboxylicacid, 2-hydroxy-, ethyl ester, (1R,2R)-rel-
Cyclopentanecarboxylicacid, 2-hydroxy-, ethyl ester, (1R,2R)-rel- (CAS No. 1883-91-6): A Comprehensive Overview
Cyclopentanecarboxylicacid, 2-hydroxy-, ethyl ester, (1R,2R)-rel-, identified by its CAS number 1883-91-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral ester, characterized by its specific stereochemical configuration at the 1R and 2R positions, has garnered attention due to its potential applications in drug development and as a key intermediate in synthetic pathways. The compound's structural features make it a valuable candidate for exploring novel therapeutic agents and understanding the role of stereoelectronic effects in molecular recognition.
The< strong>ethyl ester derivative of< strong>Cyclopentanecarboxylic acid exhibits unique chemical properties that contribute to its utility in synthetic chemistry. The presence of a hydroxyl group at the 2-position introduces reactivity that can be leveraged in various organic transformations, including esterification, hydrolysis, and oxidation reactions. These functional groups are particularly important in the design of molecules that interact with biological targets, such as enzymes and receptors.
In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of< strong>Cyclopentanecarboxylicacid, 2-hydroxy-, ethyl ester, (1R,2R)-rel- plays a crucial role in determining its biological activity. Studies have shown that enantiomeric purity is essential for the efficacy and safety of many drugs. The< strong>(1R,2R)-rel configuration suggests that this compound may exhibit specific interactions with biological systems, which could be exploited for therapeutic purposes.
One of the most compelling aspects of< strong>Cyclopentanecarboxylicacid, 2-hydroxy-, ethyl ester, (1R,2R)-rel- is its potential as a building block for more complex molecules. Its cyclopentane core provides a rigid scaffold that can be modified to create diverse pharmacophores. Researchers have been exploring its use in the synthesis of analogs of known bioactive compounds, aiming to improve their potency and selectivity. The hydroxyl and ester functionalities offer multiple points for chemical modification, allowing for the creation of libraries of derivatives with tailored properties.
The< strong>CAS number 1883-91-6 serves as a unique identifier for this compound and facilitates its use in scientific literature and databases. This standardized nomenclature ensures that researchers around the world can accurately reference and utilize< strong>Cyclopentanecarboxylicacid, 2-hydroxy-, ethyl ester, (1R,2R)-rel- in their work. The compound's entry in chemical databases provides valuable information on its physical properties, spectral data, and safety considerations.
Recent advancements in synthetic methodologies have enhanced the accessibility of< strong>Cyclopentanecarboxylicacid, 2-hydroxy-, ethyl ester, (1R,2R)-rel-. New catalytic systems and asymmetric synthesis techniques have enabled the efficient preparation of enantiomerically pure samples. These developments have opened up new avenues for research and development in pharmaceutical chemistry. The ability to produce high-quality starting materials like this compound is crucial for conducting detailed structural-activity relationship studies.
The biological significance of< strong>Cyclopentanecarboxylicacid, 2-hydroxy-, ethyl ester, (1R,2R)-rel- has also been explored through computational modeling and molecular dynamics simulations. These studies help to elucidate how the compound interacts with biological targets at the molecular level. Understanding these interactions can guide the design of more effective drugs with improved pharmacokinetic profiles. The computational approach complements experimental studies by providing insights into the dynamic behavior of molecules in solution.
In conclusion,< strong>Cyclopentanecarboxylicacid, 2-hydroxy-, ethyl ester, (1R,2R)-rel- represents a fascinating subject of study with potential applications across multiple disciplines. Its unique structural features and stereochemical configuration make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new aspects of this compound's properties and applications,< strong>CAS No. 1883-91-6 will remain an important reference point for scientists working in the field.
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